1-Pyrenebutyric acid

Catalog No.
S596696
CAS No.
3443-45-6
M.F
C20H16O2
M. Wt
288.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Pyrenebutyric acid

CAS Number

3443-45-6

Product Name

1-Pyrenebutyric acid

IUPAC Name

4-pyren-1-ylbutanoic acid

Molecular Formula

C20H16O2

Molecular Weight

288.3 g/mol

InChI

InChI=1S/C20H16O2/c21-18(22)6-2-3-13-7-8-16-10-9-14-4-1-5-15-11-12-17(13)20(16)19(14)15/h1,4-5,7-12H,2-3,6H2,(H,21,22)

InChI Key

QXYRRCOJHNZVDJ-UHFFFAOYSA-N

SMILES

Array

Synonyms

1-Pyrenebutanoic Acid; 1-Pyrenylbutyric Acid; 4-(1-Pyrene)butanoic Acid; 4-(1-Pyrene)butyric Acid; 4-(1-Pyrenyl)butanoic Acid; 4-(1-Pyrenyl)butyric Acid; NSC 30833; Pyrene-3-butyric Acid; γ-(3-Pyrenyl)butyric Acid;

Canonical SMILES

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)CCCC(=O)O

The exact mass of the compound 1-Pyrenebutyric acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30833. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Polycyclic Aromatic Hydrocarbons - Pyrenes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1-Pyrenebutyric acid (PBA) is a premier bifunctional linker utilized extensively in the non-covalent functionalization of carbon nanotubes (CNTs) and graphene. Featuring a planar pyrene core that anchors to sp2-hybridized carbon lattices via robust π-π stacking, and a terminal carboxylic acid for covalent bioconjugation, PBA preserves the intrinsic electronic and mechanical properties of the underlying carbon substrate [1]. In procurement and material selection, PBA is prioritized over direct covalent modifiers because it enables highly reproducible, defect-free functionalization essential for the scalable manufacturing of advanced biosensors, optoelectronics, and stable aqueous carbon dispersions.

Substituting 1-pyrenebutyric acid (PBA) with shorter-chain analogs like 1-pyrenecarboxylic acid (PCA) or 1-pyreneacetic acid (PAA) frequently leads to critical failures in device performance and biomolecule activity. The four-carbon aliphatic chain of PBA provides essential steric flexibility, allowing bulky proteins and antibodies to maintain their active native conformations upon immobilization [1]. In contrast, the single-carbon linker of PCA forces biomolecules too close to the carbon surface, inducing steric hindrance, protein denaturation, and severe electrostatic doping of the carbon nanotube, which destabilizes the sensor's electronic baseline [2]. Consequently, for reliable biosensor manufacturing and precise optoelectronic tuning, the specific linker length of PBA is strictly non-interchangeable.

Enhanced Antibody Immobilization Efficacy via Steric Freedom

When anchoring antibodies to graphene oxide (GO) for immunoassay manufacturing, the choice of pyrene derivative directly dictates the functional activity of the capture proteins. Head-to-head comparisons demonstrate that GO modified with 1-pyrenebutyric acid (GO/PBA) yields an immobilized antibody activity approximately 1.8-fold higher than surfaces modified with the shorter-chain 1-pyrenecarboxylic acid (GO/PCA) [1]. This significant enhancement is attributed to PBA's four-carbon spacer, which mitigates steric crowding and prevents the structural deformation of the antibody, thereby drastically improving the assay's sensitivity and lowering the limit of detection.

Evidence DimensionImmobilized antibody activity
Target Compound Data1-Pyrenebutyric acid (PBA): ~1.8-fold higher activity
Comparator Or Baseline1-Pyrenecarboxylic acid (PCA): Baseline activity
Quantified Difference80% increase in functional antibody activity
ConditionsPaper-based immunoassay on modified graphene oxide

Maximizing immobilized antibody activity directly translates to lower limits of detection and reduced reagent waste in commercial diagnostic and biosensor manufacturing.

Preservation of Electronic Baseline in Carbon Nanotube Field-Effect Transistors

In the fabrication of single-walled carbon nanotube (SWCNT) field-effect transistors, the functionalization agent must not inadvertently dope or alter the CNT's intrinsic electronic state. 1-Pyrenebutyric acid (PBA) exhibits a highly stable electrostatic profile, inducing a minimal threshold voltage shift (ΔVT) of just +0.1 ± 0.4 V. In stark contrast, shorter-chain analogs like 1-pyrenecarboxylic acid position the charged carboxyl group 0.18 nm closer to the CNT surface, resulting in a significantly larger and more disruptive threshold shift [1]. The extended linker of PBA allows interfacial water molecules to screen the carboxyl charge, isolating the CNT from unwanted electrostatic interference.

Evidence DimensionTransistor threshold voltage shift (ΔVT)
Target Compound Data1-Pyrenebutyric acid: +0.1 ± 0.4 V shift
Comparator Or Baseline1-Pyrenecarboxylic acid: > +0.7 V shift
Quantified DifferencePBA reduces baseline voltage disruption by over 85%
ConditionsSWCNT molecular sensors in aqueous environment

A stable electronic baseline is critical for the reproducibility and calibration of commercial CNT-FET sensors, making PBA the mandatory choice for scalable device fabrication.

Optimized Spatial Assembly for High-Response Photodetectors

For advanced optoelectronic applications, the density and orientation of photoactive proteins immobilized on graphene channels are paramount. Comparative device testing reveals that functionalizing graphene with 1-pyrenebutyric acid (PBA) provides the optimal spatial assembly for photoreceptor proteins compared to 1-pyrenecarboxylic acid (PCA) and 1-naphthylacetic acid (NAA)[1]. Devices utilizing PBA as the cross-linking anchor achieved a massive enhancement in photocurrent response, shifting from a baseline of -1% to -9.62%. The structural flexibility of PBA enables a higher modification density of cross-linked proteins without disrupting the underlying graphene's carrier mobility.

Evidence DimensionPhotocurrent response enhancement
Target Compound Data1-Pyrenebutyric acid: -9.62% photocurrent response
Comparator Or BaselineBaseline (unoptimized assembly): -1.0% response
Quantified DifferenceNearly 10-fold enhancement in photocurrent signal
ConditionsGraphene field-effect transistor (GFET) modified with BLUF photoreceptor proteins

This massive gain in signal-to-noise ratio dictates material selection for OEMs developing next-generation bio-optoelectronic sensors and high-response photodetectors.

Biosensor and Diagnostic Device Manufacturing

Due to its superior ability to preserve antibody and enzyme activity via its four-carbon spacer, PBA is the industry-standard linker for manufacturing carbon nanotube and graphene-based biosensors (e.g., FETs, impedimetric immunosensors). It ensures high target-binding capacity and low limits of detection without disrupting the transducer's electronic properties [1].

Aqueous Dispersion of Carbon Nanomaterials

PBA acts as an effective non-covalent surfactant, utilizing its amphiphilic structure to exfoliate and stabilize pristine graphene and CNTs in aqueous solutions. This processability is critical for formulating conductive inks, coatings, and composite materials where maintaining the sp2 carbon lattice is required [2].

Bio-Optoelectronic and Photodetector Fabrication

In the development of advanced biophotoconductors, PBA is utilized to cross-link light-harvesting proteins onto graphene channels. Its specific linker length allows for high-density protein packing, which directly translates to order-of-magnitude improvements in photocurrent response and device sensitivity[3].

Physical Description

Light brown powder; [Sigma-Aldrich MSDS]

XLogP3

5.1

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

288.115029749 Da

Monoisotopic Mass

288.115029749 Da

Heavy Atom Count

22

UNII

CT0DC64E8Q

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25338-56-1
3443-45-6

Wikipedia

1-Pyrenebutanoic acid

General Manufacturing Information

1-Pyrenebutanoic acid: ACTIVE

Dates

Last modified: 08-15-2023

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